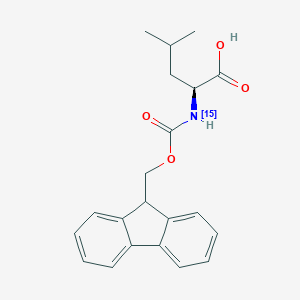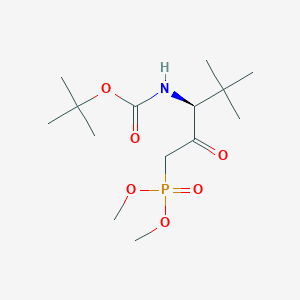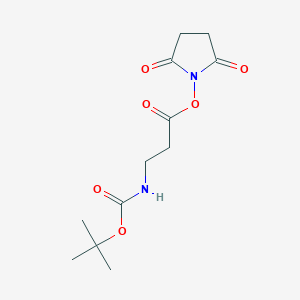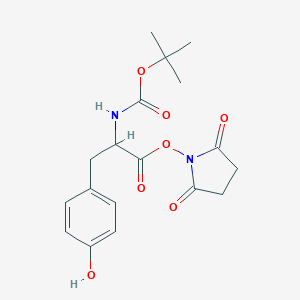
BOC-D-CYS(ACM)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyloxycarbonyl-D-cysteine (acm) (BOC-D-CYS(ACM)-OH) is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. This compound is particularly valuable in the field of peptide and protein chemistry due to its ability to prevent unwanted side reactions during synthesis.
Aplicaciones Científicas De Investigación
N-tert-Butyloxycarbonyl-D-cysteine (acm) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and as a protecting group for cysteine.
Biology: In the study of protein structure and function, as well as in the synthesis of biologically active peptides.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of synthetic peptides for various applications, including pharmaceuticals and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-D-cysteine (acm) typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the thiol group using acetamidomethyl (Acm) group. The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired protection.
Industrial Production Methods
Industrial production of N-tert-Butyloxycarbonyl-D-cysteine (acm) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyloxycarbonyl-D-cysteine (acm) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protecting groups can be substituted under specific conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or iodine.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotecting agents: Such as trifluoroacetic acid (TFA) for Boc group removal and mercury(II) acetate for Acm group removal.
Major Products
The major products formed from these reactions include free cysteine, cysteine disulfides, and various peptide derivatives depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N-tert-Butyloxycarbonyl-D-cysteine (acm) involves the protection of the amino and thiol groups of cysteine. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the Acm group is removed under specific conditions using deprotecting agents.
Comparación Con Compuestos Similares
N-tert-Butyloxycarbonyl-D-cysteine (acm) is unique in its dual protection of both the amino and thiol groups of cysteine. Similar compounds include:
N-tert-Butyloxycarbonyl-L-cysteine (Boc-L-Cys): Protects the amino group but not the thiol group.
N-Fmoc-D-cysteine (Fmoc-D-Cys): Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
N-acetyl-D-cysteine (Ac-D-Cys): Uses the acetyl group for amino protection.
These compounds differ in their protecting groups and the specific conditions required for their removal, making N-tert-Butyloxycarbonyl-D-cysteine (acm) particularly valuable for specific applications in peptide synthesis.
Propiedades
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCTYBOTPCIHTG-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427010 |
Source


|
| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-00-5 |
Source


|
| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)












